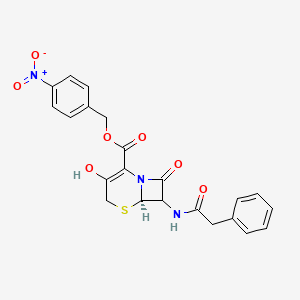
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride, and phosphine reagents.
Protection of Pyrrolidine: The pyrrolidine is first protected using tert-butoxycarbonyl chloride to form N-tert-butoxycarbonyl pyrrolidine.
Phosphination: The protected pyrrolidine is then reacted with dicyclohexylphosphine and diphenylphosphine under specific conditions to introduce the phosphine groups.
Purification: The final product is purified using techniques such as chromatography to obtain the desired chiral phosphine ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine complexes.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used in the synthesis of chiral molecules that can act as probes or inhibitors in biochemical studies. Its ability to induce chirality makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is used in the synthesis of chiral drugs. Its role in asymmetric synthesis helps in the production of pharmaceuticals with high enantiomeric purity, which is crucial for the efficacy and safety of many drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its ability to facilitate chiral synthesis makes it valuable in the manufacturing of various specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, forming chiral metal complexes that facilitate asymmetric transformations. The chiral environment created by the ligand induces the formation of chiral products with high enantiomeric excess.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-diphenylphosphinomethylpyrrolidine: Another chiral phosphine ligand with similar applications in asymmetric synthesis.
(2S,4S)-N-tert-butoxycarbonyl-4-diphenylphosphinomethylpyrrolidine: A closely related compound with slight structural differences.
(2S,4S)-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine: A similar compound with different substituents on the phosphine groups.
Uniqueness
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its specific combination of tert-butoxycarbonyl protection and dicyclohexylphosphine and diphenylphosphine groups. This unique structure provides distinct steric and electronic properties, making it highly effective in inducing chirality in various chemical reactions.
Properties
Molecular Formula |
C34H49NO2P2 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3/t27-,32-/m0/s1 |
InChI Key |
UJOCELPDGJCWDG-UCGGBYDDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


![1-Azabicyclo[2.2.2]octan-3-yl carbonochloridate](/img/structure/B8625707.png)
![2-[(3-methoxy-4-ethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8625708.png)
![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)

![(+/-)-1-[5-Aminomethyl-thiophen-2-yl]-ethanol](/img/structure/B8625728.png)
![7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B8625731.png)




